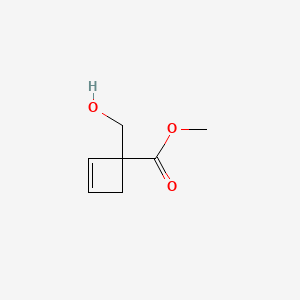
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate: is an organic compound with the molecular formula C7H10O3 . It is a cyclobutene derivative, characterized by a hydroxymethyl group and a carboxylate ester group attached to the cyclobutene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate typically involves the following steps:
Cyclobutene Formation: The initial step involves the formation of the cyclobutene ring. This can be achieved through cyclization reactions of suitable precursors under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Methyl 1-(carboxymethyl)cyclobut-2-ene-1-carboxylate.
Reduction: Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism and signal transduction.
Comparison with Similar Compounds
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate can be compared with similar compounds such as:
Methyl 1-cyclopentene-1-carboxylate: Similar in structure but with a five-membered ring.
Methyl 1-cyclohexene-1-carboxylate: Contains a six-membered ring, offering different reactivity and properties.
Ethyl 2-methyl-1-cyclobutene-1-carboxylate: An ethyl ester derivative with a similar cyclobutene core.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-10-6(9)7(5-8)3-2-4-7/h2-3,8H,4-5H2,1H3 |
InChI Key |
NPKMIGDJHMEBPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















